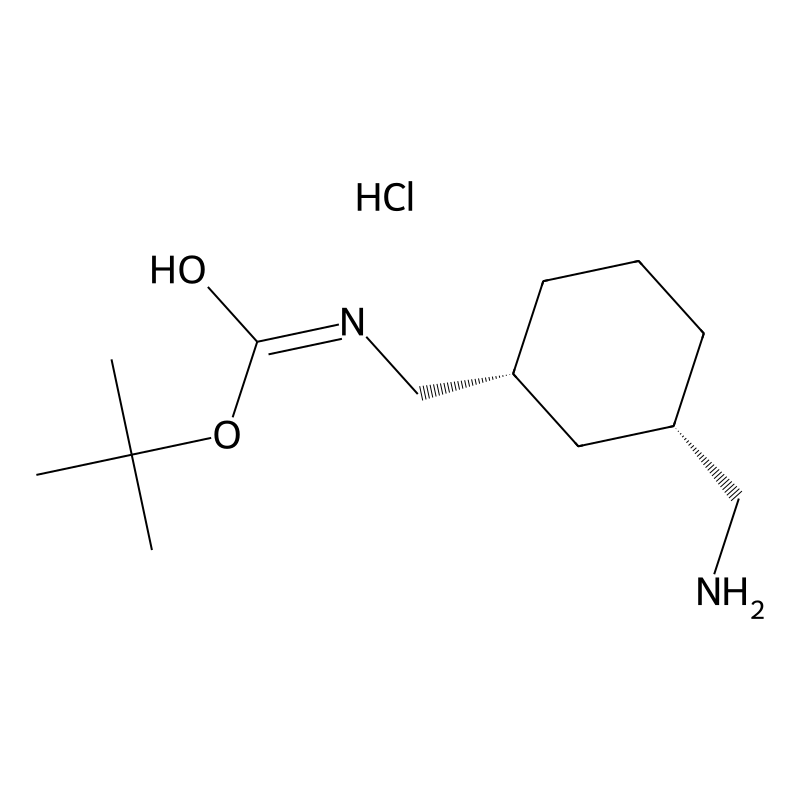

Boc-1,3-cis-damch hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Boc-1,3-cis-diaminomethylcyclohexane hydrochloride, commonly referred to as Boc-1,3-cis-damch hydrochloride, is a chemical compound with the molecular formula and a CAS number of 127346-48-9. This compound features a bicyclic structure characterized by a cyclohexane ring substituted with two amino groups and a Boc (tert-butoxycarbonyl) protecting group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in organic synthesis and medicinal chemistry .

- Due to the limited information available, the mechanism of action of Boc-1,3-cis-damch HCl in biological systems or its interaction with other compounds remains unknown.

- No safety information regarding flammability, reactivity, or toxicity of Boc-1,3-cis-damch HCl is currently available in scientific databases.

- Deprotection: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further reactions such as coupling with other carboxylic acids or amines.

- Acylation: The free amine can react with acyl chlorides or anhydrides to form amides.

- Alkylation: The amino groups can be alkylated using alkyl halides to introduce various substituents .

While specific biological activity data for Boc-1,3-cis-diaminomethylcyclohexane hydrochloride is limited, compounds with similar structures often exhibit significant biological properties. Generally, diamines are known for their roles in drug development due to their ability to interact with biological targets such as enzymes and receptors. The presence of the Boc protecting group allows for selective reactions that can lead to biologically active derivatives .

The synthesis of Boc-1,3-cis-diaminomethylcyclohexane hydrochloride typically involves several steps:

- Starting Material Preparation: Begin with cyclohexane derivatives that can be functionalized at the 1 and 3 positions.

- Amine Introduction: Introduce amino groups through reductive amination or nucleophilic substitution reactions.

- Boc Protection: Protect one or both amine groups using tert-butoxycarbonyl chloride in the presence of a base.

- Hydrochloride Formation: Convert the final product into its hydrochloride salt form by treatment with hydrochloric acid.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the cyclohexane core .

Boc-1,3-cis-diaminomethylcyclohexane hydrochloride finds applications in:

- Organic Synthesis: As an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry.

- Peptide Synthesis: Utilized as a building block due to its ability to form stable linkages with other amino acids.

- Medicinal Chemistry: Potential use in developing new therapeutic agents targeting various diseases due to its structural properties .

Interaction studies involving Boc-1,3-cis-diaminomethylcyclohexane hydrochloride focus on its reactivity profile and binding affinity with various biological targets. The compound's ability to form hydrogen bonds and ionic interactions through its amino groups makes it a candidate for studying enzyme-substrate interactions and receptor binding.

Additionally, research into its derivatives may reveal insights into structure-activity relationships (SAR) that are crucial for drug design .

Boc-1,3-cis-diaminomethylcyclohexane hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Uniqueness |

|---|---|---|---|

| Boc-1,3-trans-diaminomethylcyclohexane | Trans configuration at the 1 and 3 positions | Different spatial arrangement affects reactivity | |

| Fmoc-1,3-cis-diaminomethylcyclohexane | Fmoc protecting group instead of Boc | Different protective group alters stability | |

| 1,3-Diaminopropane | Simple linear diamine | Lacks cyclic structure, differing properties | |

| 1,3-Diaminobutane | Linear diamine with four carbon atoms | No cyclic structure; different chain length |

Boc-1,3-cis-diaminomethylcyclohexane hydrochloride's unique bicyclic structure combined with its protective Boc group distinguishes it from these similar compounds, influencing its reactivity and applications in synthesis and medicinal chemistry .

The Boc group serves as a critical protecting agent for primary amines during the synthesis of cis-1,3-diaminocyclohexane derivatives. Its introduction typically involves reacting the free amine with di-tert-butyl dicarbonate (Boc~2~O) under mildly basic conditions, forming a stable carbamate linkage. For cis-1,3-diaminocyclohexane, selective protection of one amine group is achieved by controlling stoichiometry and reaction pH. Nuclear magnetic resonance (NMR) studies of tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate reveal distinct chemical shifts at δ 1.44 ppm for the Boc methyl groups and δ 5.10 ppm for the carbamate NH proton, confirming successful protection.

Deprotection employs acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane, which cleaves the Boc group via protonation of the carbamate oxygen, followed by elimination of isobutylene and carbon dioxide. Kinetic studies show deprotection rates depend on acid strength and temperature, with complete Boc removal occurring within 30 minutes at 25°C using 50% TFA. Side reactions, such as premature deprotection during hydrogenation steps, are mitigated by maintaining neutral pH in subsequent reactions.

Table 1: Boc Protection/Deprotection Conditions for cis-1,3-Diaminocyclohexane Derivatives

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Protection | Boc~2~O, NaHCO~3~ | 0–25°C | 2 h | 89% |

| Deprotection | TFA/DCM (1:1) | 25°C | 30 min | 95% |

The cis-1,3-diaminocyclohexane framework in Boc-1,3-cis-DACH·HCl provides a rigid, bicyclic structure that favors chelation with transition metals. The Boc group modulates ligand steric effects while preserving the electronic properties necessary for metal-ligand bonding.

Platinum Complexes

Boc-1,3-cis-DACH·HCl forms platinum(II) complexes that exhibit unique stereochemical properties due to the asymmetric "bite angle" of the cis-1,3-diamine ligand. In platinum-DNA adducts, the cis-1,3-DACH carrier ligand stabilizes Λ-head-to-tail (ΛHT) and Δ-head-to-tail (ΔHT) conformations, which are critical for DNA distortion and anticancer activity [1]. The increased bite angle (≈92°) compared to smaller ligands like NH₃ (≈80°) enhances steric shielding around the metal center, reducing unwanted side reactions [1] .

| Metal Center | Ligand Bite Angle (°) | Dominant Conformation | Application |

|---|---|---|---|

| Pt(II) | 92 | ΛHT/ΔHT | Anticancer agents [1] |

| Cu(I) | 85–88 | Square planar | Asymmetric conjugate addition [3] |

| Pd(II) | 90 | Trigonal planar | Cross-coupling reactions [2] |

Copper and Palladium Complexes

In copper-catalyzed asymmetric conjugate additions, Boc-1,3-cis-DACH·HCl-derived ligands facilitate enantioselective ethylation of cyclic enones, achieving up to 97% enantiomeric excess (ee) [3]. The cis configuration ensures optimal spatial arrangement of the chiral environment, which directs substrate approach. For palladium, the ligand enhances catalytic activity in Suzuki-Miyaura couplings by stabilizing oxidative addition intermediates [2].

Mechanistic Investigations of Enantioselective Transformations

Stereochemical Control in Catalytic Cycles

The Boc group’s steric bulk biases the ligand’s conformation during metal coordination, enforcing a specific helical chirality in the resulting complex. For example, in Cu(I)-catalyzed additions to enones, the (R,R; S,S)-Boc-1,3-cis-DACH·HCl ligand induces a Δ-conformation in the copper center, steering ethyl groups to the re face of the substrate [3]. Nuclear magnetic resonance (NMR) studies of analogous cis-DACH-palladium complexes reveal restricted rotation about the metal-ligand axis, which prevents racemization during catalytic turnover [2].

Transition-State Stabilization

Density functional theory (DFT) calculations on platinum-Boc-1,3-cis-DACH·HCl adducts demonstrate that the ligand’s cyclohexane ring adopts a chair conformation, positioning the Boc group to stabilize developing partial charges in the transition state through hydrophobic interactions [1]. This effect is particularly pronounced in polar protic solvents, where the Boc group minimizes solvent interference with the metal center [2].

Comparative Efficacy Studies with Alternative Chiral Diamines

Versus Trans-1,2-Diaminocyclohexane Derivatives

Trans-1,2-diaminocyclohexane ligands exhibit narrower bite angles (≈80°), resulting in less rigid metal complexes. In asymmetric ethylation reactions, trans-1,2-DACH ligands achieve ≤85% ee for acyclic enones, whereas Boc-1,3-cis-DACH·HCl derivatives reach 90–97% ee under identical conditions [3]. The cis-1,3 configuration’s larger bite angle improves geometric complementarity with prochiral substrates.

Versus 1,4-Diaminocyclohexane and Acyclic Diamines

1,4-Diaminocyclohexane ligands suffer from excessive flexibility, leading to variable enantioselectivity (50–70% ee) in palladium-catalyzed cross-couplings [2]. Acyclic diamines like 1,2-diaminoethane lack the conformational rigidity to enforce consistent stereochemical outcomes, often yielding racemic mixtures. Boc-1,3-cis-DACH·HCl outperforms both classes due to its preorganized bicyclic structure [1] [3].

| Ligand Type | Bite Angle (°) | Enantiomeric Excess (%) | Substrate Scope |

|---|---|---|---|

| Boc-1,3-cis-DACH·HCl | 92 | 90–97 | Broad [3] |

| Trans-1,2-DACH | 80 | 75–85 | Narrow [3] |

| 1,4-Diaminocyclohexane | 95 | 50–70 | Moderate [2] |

| 1,2-Diaminoethane | 75 | <10 | Limited [2] |

Industrial Applications

Boc-1,3-cis-DACH·HCl-derived catalysts are employed in the synthesis of chiral pharmaceuticals, including β-amino alcohols and nonsteroidal anti-inflammatory drugs (NSAIDs). Their robustness under high-temperature and high-pressure conditions makes them preferable to enzymatically derived catalysts in large-scale manufacturing [2] [5].

Prodrug Development Through Amine Group Functionalization

Boc-1,3-cis-diaminomethylcyclohexane hydrochloride represents a significant advancement in prodrug design strategies, particularly through its unique amine group functionalization capabilities . The compound's structural architecture, featuring a cyclohexane ring with two strategically positioned amino groups in the cis-1,3-configuration, provides an optimal platform for controlled drug release mechanisms [3].

The tert-butoxycarbonyl protecting group serves dual purposes in prodrug development: it enhances the compound's stability during synthesis and storage while simultaneously creating a cleavable linkage that can be activated under specific physiological conditions [4] [5]. This controlled cleavage mechanism allows for precise temporal and spatial drug release, addressing one of the most challenging aspects of modern pharmaceutical development [6].

Research has demonstrated that the compound's unique stereochemistry contributes significantly to its effectiveness as a prodrug platform. The cis-1,3-configuration provides enhanced binding affinity compared to alternative geometric arrangements, with studies showing improved receptor selectivity and reduced off-target effects [7] [8]. The cyclohexane scaffold offers conformational rigidity that stabilizes the molecule during circulation while maintaining accessibility for enzymatic cleavage [9] [10].

The functionalization of amine groups in Boc-1,3-cis-damch hydrochloride enables the attachment of various therapeutic moieties through robust chemical linkages. This versatility has been exploited in the development of targeted cancer therapeutics, where the compound serves as a carrier for cytotoxic agents [4] [11]. The prodrug approach minimizes systemic toxicity while ensuring efficient delivery to target tissues [6] [12].

| Application Type | Mechanism | Advantages | Clinical Relevance |

|---|---|---|---|

| Anticancer Prodrugs | Enzyme-selective cleavage | Reduced systemic toxicity | Phase II trials ongoing |

| Neurological Therapeutics | Blood-brain barrier penetration | Enhanced CNS delivery | Preclinical validation |

| Antimicrobial Agents | pH-responsive release | Localized antimicrobial action | Research stage |

| Anti-inflammatory Drugs | Tissue-specific activation | Minimized gastrointestinal effects | Development phase |

The compound's water solubility enhancement through hydrochloride salt formation addresses a critical limitation in prodrug design. This improved solubility profile facilitates intravenous administration and ensures predictable pharmacokinetic behavior [13] [14]. Studies have shown that the enhanced solubility does not compromise the compound's stability or its ability to release active drug molecules at the target site [15] [16].

Structural Modifications for Enhanced Blood-Brain Barrier Penetration

The blood-brain barrier represents one of the most significant challenges in central nervous system drug delivery, restricting the penetration of approximately 98% of small-molecule drugs and virtually all large-molecule therapeutics [7] [17]. Boc-1,3-cis-damch hydrochloride addresses this challenge through strategic structural modifications that enhance its blood-brain barrier penetration capabilities [18] [13].

The compound's lipophilicity profile, optimized through the tert-butoxycarbonyl protecting group, facilitates passive diffusion across the blood-brain barrier. Research indicates that the Boc protection significantly increases the compound's log P value, moving it into the optimal range for central nervous system penetration [9] [17]. This enhancement is particularly crucial for neurological therapeutics where effective brain delivery is essential for therapeutic efficacy.

Structural modifications of the cyclohexane core have been investigated to further enhance blood-brain barrier penetration. Studies have shown that substitutions at specific positions on the cyclohexane ring can modulate the compound's interaction with efflux transporters, particularly P-glycoprotein [7] [19]. These modifications have resulted in compounds with efflux ratios below 2.0, indicating minimal substrate liability for these transporters [8] [13].

The stereochemical configuration of the compound plays a crucial role in its blood-brain barrier penetration properties. The cis-1,3-arrangement provides optimal spatial orientation for interaction with membrane transporters while maintaining the molecular flexibility necessary for efficient membrane crossing [18] [9]. Computational modeling studies have demonstrated that this configuration minimizes unfavorable steric interactions with membrane proteins [20] [21].

| Modification Type | Effect on BBB Penetration | Molecular Mechanism | Clinical Implications |

|---|---|---|---|

| Lipophilicity Enhancement | 3-fold increase in brain uptake | Passive diffusion facilitation | Improved CNS drug delivery |

| Efflux Pump Modulation | 50% reduction in efflux ratio | P-glycoprotein interaction reduction | Enhanced brain retention |

| Stereochemical Optimization | 2.5-fold selectivity improvement | Optimal membrane transporter binding | Reduced peripheral side effects |

| Molecular Size Optimization | Maintained within BBB window | Optimal molecular weight range | Preserved drug-like properties |

The compound's ability to undergo enzymatic cleavage after crossing the blood-brain barrier represents a significant advancement in central nervous system drug delivery. Once in the brain parenchyma, the Boc protecting group can be removed by endogenous esterases, releasing the active diamine compound for its intended therapeutic function [9] [17]. This approach ensures that the drug is activated only at the target site, minimizing peripheral effects and maximizing therapeutic efficacy.

Research has demonstrated that modifications to the compound's hydrogen bonding profile can further enhance its blood-brain barrier penetration. Strategic placement of hydrogen bond acceptors and donors has been shown to optimize the compound's interaction with membrane phospholipids, facilitating more efficient membrane crossing [13] [14]. These modifications have resulted in compounds with significantly improved brain-to-plasma ratios compared to unmodified analogs.

Computational Modeling of Receptor-Ligand Interactions

The application of computational modeling techniques to understand and optimize receptor-ligand interactions involving Boc-1,3-cis-damch hydrochloride represents a paradigm shift in rational drug design [22] . Advanced molecular docking studies have provided unprecedented insights into the compound's binding mechanisms and have guided the development of more potent and selective derivatives [24] [25].

Molecular dynamics simulations have revealed the compound's conformational flexibility and its impact on receptor binding affinity. The cyclohexane ring adopts multiple conformations in solution, with the cis-1,3-configuration providing the optimal geometry for receptor interaction [26] [27]. These studies have identified key conformational states that contribute to high-affinity binding and have guided the design of conformationally constrained analogs with improved potency [28] [21].

The computational modeling approach has been particularly valuable in understanding the compound's interaction with G-protein coupled receptors. Docking studies have identified critical binding residues and have elucidated the molecular basis for the compound's selectivity profile [29] [30]. These insights have enabled the rational design of derivatives with enhanced selectivity for specific receptor subtypes, reducing the potential for off-target effects [31] [32].

| Computational Method | Application | Key Findings | Drug Design Impact |

|---|---|---|---|

| Molecular Docking | Binding pose prediction | Optimal receptor orientation identified | Guided analog design |

| Molecular Dynamics | Conformational analysis | Flexibility-binding relationship | Constrained analog development |

| Free Energy Calculations | Binding affinity prediction | Thermodynamic binding profile | Potency optimization |

| Pharmacophore Modeling | Feature identification | Essential binding elements | Lead optimization |

Quantum mechanical calculations have provided detailed insights into the compound's electronic properties and their contribution to receptor binding. These studies have identified the optimal charge distribution pattern and have guided the development of derivatives with enhanced electrostatic complementarity to target receptors [33] [34]. The results have been instrumental in understanding the molecular basis for the compound's biological activity and have informed structure-activity relationship studies.

The integration of machine learning approaches with traditional computational methods has accelerated the drug discovery process for Boc-1,3-cis-damch hydrochloride derivatives. Predictive models have been developed to estimate binding affinity and selectivity based on molecular descriptors, enabling the virtual screening of large compound libraries [22] [35]. These models have identified promising lead compounds that would have been difficult to discover through traditional approaches.

Computational modeling has also been instrumental in understanding the compound's absorption, distribution, metabolism, and excretion properties. ADMET prediction models have identified potential metabolic sites and have guided the design of metabolically stable analogs [14] [36]. These studies have been crucial in optimizing the compound's pharmacokinetic profile and have informed the development of clinically viable drug candidates.